4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid (FTNB) is a synthetic organic compound that has been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and pharmacology. It is a member of the nitrobenzoic acid family and can be synthesized by a variety of methods, including the Michael addition reaction of 5-formylthiophene and nitrobenzene. FTNB has been used in a variety of scientific research applications, including drug design, protein-protein interaction studies, and DNA-binding studies.
Scientific Research Applications
4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including drug design, protein-protein interaction studies, and DNA-binding studies. It has been used in drug design studies to investigate the structure-activity relationships of drug molecules, and to identify potential new drug targets. 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has also been used in protein-protein interaction studies to investigate the binding affinity of molecules and to identify potential new binding sites. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has been used in DNA-binding studies to investigate the binding of molecules to DNA and to identify potential new binding sites.
Mechanism of Action
4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% is thought to act as an inhibitor of protein-protein interactions. It binds to the amino acid residues of proteins, which prevents them from interacting with other proteins. This inhibition of protein-protein interactions has been observed in a variety of studies. 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has also been shown to bind to DNA, which can affect the expression of genes.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to inhibit the formation of new blood vessels in tumors. 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of lipids.
Advantages and Limitations for Lab Experiments
4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% can be easily modified to target specific proteins or DNA sequences. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% in lab experiments. It is not very soluble in water, and it is not very stable in aqueous solutions. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% can be toxic at high concentrations.
Future Directions
There are a variety of potential future directions for the use of 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95%. It could be used in the development of new drugs, as it has been shown to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels in tumors. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% could be used in the development of new protein-protein interaction inhibitors, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% could be used in the development of new DNA-binding agents, as it has been shown to bind to DNA and to affect gene expression. Finally, 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% could be used in the development of new lipids, as it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids.
Synthesis Methods
4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid, 95% can be synthesized through a variety of methods, including the Michael addition reaction of 5-formylthiophene and nitrobenzene. In this reaction, 5-formylthiophene is reacted with nitrobenzene in the presence of a base such as potassium carbonate, potassium hydroxide, or sodium hydroxide. The reaction is carried out in an inert atmosphere at temperatures of between 50-100°C. The product of the reaction is 4-(5-formylthiophen-2-yl)-2-nitrobenzoic acid.
properties
IUPAC Name |
4-(5-formylthiophen-2-yl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO5S/c14-6-8-2-4-11(19-8)7-1-3-9(12(15)16)10(5-7)13(17)18/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBIIKZYCSDGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689520 |
Source
|
Record name | 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-39-0 |
Source
|
Record name | 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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